An In-depth Technical Guide to 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a versatile spirocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document details its synthesis, physical and chemical properties, spectroscopic data, and applications, with a focus on its role in the development of novel therapeutic agents.
Chemical Identity and Physical Properties
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, also known as cyclic isopropylidene cyclopropane-1,1-dicarboxylate, is a white crystalline solid. Its core structure features a cyclopropane ring fused to a 1,3-dioxane-4,6-dione ring system.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₄ | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| CAS Number | 5617-70-9 | [1] |
| Appearance | White crystalline solid/powder | |
| Melting Point | 65–67 °C | [2] |
| Density | 1.21 g/cm³ | |
| Solubility | Slightly soluble in water, soluble in organic solvents. |
Synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
The primary synthetic route to 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione involves the acid-catalyzed reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate.[2] This procedure is well-documented and provides a reliable method for obtaining the target compound.
Experimental Protocol
Materials:
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Cyclopropane-1,1-dicarboxylic acid
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Isopropenyl acetate (freshly distilled)
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Concentrated sulfuric acid
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Water (cold)
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Hexane
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Benzene
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Magnesium sulfate (MgSO₄)
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Activated carbon
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Ether
Procedure: [2]
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A suspension of 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate is stirred vigorously in a suitable flask.
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To this suspension, 0.5 mL of concentrated sulfuric acid is added dropwise over a period of 30 minutes.
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The mixture is stirred for an additional 30 minutes, during which the solution should become clear and yellow.
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The solution is then kept at 5°C for 24 hours, which should result in partial solidification.
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50 mL of cold water is added to the mixture, and the precipitated solid is collected by filtration.
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The solid is washed with 10 mL of cold water and then air-dried to yield the crude product.
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The filtrate is extracted three times with 50-mL portions of ether.
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The combined organic layers are washed with 50 mL of brine, dried over MgSO₄, and decolorized with activated carbon.
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Evaporation of the solvent yields an additional amount of the crude product.
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The combined crude product is recrystallized from 110 mL of hexane and 25 mL of benzene to afford 28.7–31.5 g (55–61%) of pure 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione as colorless needles.
Spectroscopic Data
The structural characterization of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is supported by various spectroscopic techniques.
| Technique | Data Reference |
| ¹H NMR | Available in SpectraBase.[1] |
| ¹³C NMR | Available in SpectraBase.[1] |
| IR Spectroscopy | Available in SpectraBase.[1] |
| Mass Spectrometry (GC-MS) | Available in the NIST Mass Spectrometry Data Center.[1] |
Reactivity and Applications in Drug Development
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a valuable reagent in organic synthesis, particularly for the construction of heterocyclic scaffolds.[3] Its reactivity is centered around the lability of the dioxane-dione ring system.
Key Reactions and Applications
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Synthesis of Pyrrolidinones: The compound reacts with amines, leading to the formation of pyrrolidinone derivatives, which are common structural motifs in pharmacologically active molecules.[4]
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Precursor for Biologically Active Molecules: It serves as a key building block in the synthesis of various biologically active compounds.[3]
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Inhibitors of Dihydrofolate Reductase (DHFR): Derivatives of this spiro compound have been investigated as inhibitors of Type II dihydrofolate reductase.[3][5] This enzyme is crucial for bacterial DNA synthesis, making its inhibitors promising candidates for novel antibacterial agents.[3]
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Antiviral and Anticancer Potential: Research has explored its use as a precursor in the synthesis of antiviral agents.[3] Furthermore, its cytotoxic properties suggest potential for the development of new anticancer therapies.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound may cause skin and eye irritation.[1] It should be stored in a cool, dry place away from direct sunlight.
References
- 1. 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | C8H10O4 | CID 79720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione|CAS 5617-70-9 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6,6-DIMETHYL-5,7-DIOXASPIRO[2.5]OCTANE-4,8-DIONE | 5617-70-9 [chemicalbook.com]
